molecular formula C21H20O5 B2647560 (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-60-3

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2647560
CAS No.: 620546-60-3
M. Wt: 352.386
InChI Key: DOHVUBFOZRDMMX-ODLFYWEKSA-N
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Description

“(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core. The benzylidene group contains a 2-methylphenyl moiety, which contributes steric bulk and electron-donating effects due to the methyl substituent. The compound features a Z-configuration at the benzylidene double bond, a 3-keto group on the dihydrobenzofuran ring, and an ethyl ester functional group at the propanoate side chain.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-16-9-10-17-18(12-16)26-19(20(17)22)11-15-8-6-5-7-13(15)2/h5-12,14H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHVUBFOZRDMMX-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylbenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The final step is the esterification of the resulting compound with ethyl bromoacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is C20H22O5C_{20}H_{22}O_5. The synthesis typically involves multi-step organic reactions starting from readily available benzaldehyde derivatives and ethyl propanoate. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Biological Activities

Anticancer Properties
Research indicates that compounds similar to this compound possess anticancer properties. Studies have demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, related compounds have shown effectiveness against breast and colon cancer cells in vitro.

Anti-inflammatory Effects
The benzofuran moiety is linked to anti-inflammatory activity. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Pharmacological Studies

Pharmacological studies are essential for elucidating the mechanisms of action of this compound. Techniques such as molecular docking studies and enzyme inhibition assays can provide insights into its interactions with biological targets. For example, docking studies have indicated potential binding affinities to enzymes involved in cancer progression .

Several case studies highlight the potential applications of compounds similar to this compound:

  • Study on Anticancer Activity
    A study evaluated a series of benzofuran derivatives for their ability to inhibit cancer cell growth. The results showed that certain modifications to the benzofuran ring enhanced anticancer activity significantly compared to unmodified compounds .
  • Inflammation Inhibition
    Another investigation focused on the anti-inflammatory effects of related compounds in animal models of arthritis. The findings indicated a marked reduction in joint swelling and pain when treated with these compounds, suggesting their potential use in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound ID Benzylidene Substituent Ester/Acid Group Notable Features Reference
Target Compound 2-methyl Ethyl ester Enhanced lipophilicity; electron-donating methyl group -
Methyl 3-fluoro 3-fluorophenyl Methyl ester Electron-withdrawing fluorine; potential polarity increase
Methyl 5-bromo-2-methoxy 5-bromo-2-methoxyphenyl Methyl ester Bulky bromine and methoxy; steric and electronic modulation
Ethyl 2-chloro 2-chlorophenyl Ethyl ester Chlorine’s electronegativity; ortho-substitution effects
Propanoic acid 3-chloro 3-chlorophenyl Carboxylic acid Hydrophilic acid group; ionizable at physiological pH
Propanoate 3-methoxy 3-methoxyphenyl Propanoate ester Methoxy’s electron donation; altered solubility profile

Analysis of Substituent Impact

Electron-Donating vs. In contrast, 3-fluoro () and 2-/3-chloro () substituents introduce electron-withdrawing effects, which may influence reactivity or binding interactions in biological systems . The 5-bromo-2-methoxy group () combines a bulky bromine atom with a methoxy donor, likely affecting both steric accessibility and electronic distribution .

Ester vs. Acid Functional Groups: Ethyl and methyl esters (Target, ) enhance lipophilicity, favoring membrane permeability in drug design contexts. The propanoic acid derivative () offers hydrophilicity and ionic character, which may improve aqueous solubility but reduce cell penetration .

Meta-substitution (e.g., 3-fluoro in -methoxy in ) may optimize electronic interactions without significant steric penalties .

Inferred Research Findings

  • Biological Relevance : Halogenated analogs (e.g., 3-fluoro, 5-bromo) are often explored for enhanced metabolic stability or target affinity due to halogen bonding .
  • Synthetic Utility : The bromine atom in ’s compound could serve as a site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization .
  • Physicochemical Properties : Ethyl esters (Target, ) may exhibit slower hydrolysis rates compared to methyl esters (), prolonging bioavailability in vivo.

Biological Activity

(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound characterized by its unique structural features, which include an ethyl ester moiety and a benzofuran derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

Structural Characteristics

The compound features:

  • An ethyl ester group.
  • A benzofuran core, which is known for its diverse biological activities.
  • A methoxybenzylidene substituent that may enhance its reactivity and biological interactions.

Antioxidant Properties

Research indicates that derivatives of benzofuran often exhibit significant antioxidant activity . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The structural characteristics of this compound suggest it may possess similar properties due to the presence of electron-donating groups that stabilize free radicals .

Antimicrobial Activity

Compounds with benzofuran rings have been reported to inhibit the growth of various bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways. Preliminary studies on related compounds indicate potential efficacy against both gram-positive and gram-negative bacteria .

Anticancer Properties

Certain benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. Mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
    The structural features of this compound may contribute to these effects by interacting with specific cellular targets involved in cancer progression .

Case Study 1: Antioxidant Activity

A study examined the antioxidant capacity of various benzofuran derivatives using DPPH radical scavenging assays. Results indicated that compounds with similar structures to this compound exhibited significant scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

In vitro tests on related benzofuran derivatives demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. The studies highlighted the importance of the benzofuran structure in enhancing antimicrobial properties through membrane disruption mechanisms .

Case Study 3: Anticancer Mechanisms

A recent investigation into the anticancer effects of benzofuran derivatives revealed that certain compounds induced apoptosis in human breast cancer cells via the mitochondrial pathway. This finding underscores the potential for this compound to serve as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Methoxybenzoic AcidContains methoxy group; carboxylic acidAntioxidant, anti-inflammatory
Benzofuran DerivativesSimilar benzofuran coreAntimicrobial, anticancer
Ethyl 4-methoxycinnamateEthyl ester; methoxy group on aromatic ringAntioxidant, UV filter

This table illustrates how this compound compares with other structurally similar compounds in terms of biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

  • Methodological Answer : The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement and aromatization strategy, as demonstrated in benzofuran-derived natural product syntheses. Key steps include using NaH in THF to deprotonate intermediates and facilitate alkylation or etherification . Alternatively, nucleophilic substitution reactions with propargyl bromide in the presence of potassium carbonate as a base have been effective for similar structures, yielding high-purity products . Optimization should focus on solvent choice (e.g., THF for moisture-sensitive steps) and reaction temperature control to stabilize the Z-configuration.

Q. How can researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR and FT-IR spectroscopy to confirm the Z-configuration and functional groups. For example, 1H^1H-NMR peaks at δ4.7 (alkyne protons) and δ2.4 (methyl groups) are critical markers . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>98% recommended for pharmacological studies) . X-ray crystallography, as applied to structurally similar benzofuran derivatives, can resolve stereochemical ambiguities .

Q. What experimental conditions are critical for studying its stability?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood), temperature (25–40°C), and light exposure. Monitor degradation via HPLC and track byproducts using mass spectrometry. For environmental stability, follow protocols from long-term ecotoxicological studies, such as those evaluating abiotic transformations in soil/water matrices .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its pharmacological activity while minimizing confounding variables?

  • Methodological Answer : Adopt a randomized block design with split-split plots to account for variables like dosage, administration route, and biological replicates. For in vitro assays, use four replicates per condition and normalize data against controls (e.g., untreated cells or vehicle-only groups). Include time-course subplots to assess acute vs. chronic effects .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodological Answer : For ambiguous NMR/IR results, employ 2D-COSY or HSQC to confirm proton-carbon correlations. If synthetic yields are inconsistent, verify the purity of starting materials (e.g., via GC-MS) and monitor reaction progress using TLC with iodine staining. Computational modeling (e.g., DFT for transition-state analysis) can explain unexpected stereochemical outcomes .

Q. How can environmental fate and ecotoxicological impacts be systematically evaluated?

  • Methodological Answer : Follow the INCHEMBIOL project framework:

  • Phase 1 : Determine physicochemical properties (logP, water solubility) and photodegradation half-life using OECD guidelines.
  • Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and cellular toxicity via mitochondrial membrane potential assays.
  • Phase 3 : Conduct microcosm studies to evaluate ecosystem-level impacts, such as nutrient cycling disruption .

Q. What mechanistic insights can be gained from studying its [3,3]-sigmatropic rearrangements?

  • Methodological Answer : Use isotopic labeling (e.g., 13C^{13}C-tracers) to track carbon migration during rearrangements. Compare activation energies of competing pathways (e.g., Cope vs. Claisen) via Arrhenius plots derived from kinetic studies. Computational tools like Gaussian09 can simulate transition states to validate experimental observations .

Q. How can solubility limitations in pharmacological assays be addressed?

  • Methodological Answer : Employ co-solvent systems (e.g., DMSO:PBS mixtures) or lipid-based nanoemulsions. For in vivo studies, use cyclodextrin inclusion complexes to enhance bioavailability. Solubility parameters (Hansen solubility parameters) should be calculated to guide solvent selection .

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